molecular formula C17H15NO3 B5071633 ethyl (9-oxoacridin-10(9H)-yl)acetate

ethyl (9-oxoacridin-10(9H)-yl)acetate

Cat. No.: B5071633
M. Wt: 281.30 g/mol
InChI Key: QUCYAXAHWZVVDX-UHFFFAOYSA-N
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Description

Ethyl (9-oxoacridin-10(9H)-yl)acetate is a chemical compound that belongs to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes an acridine core with an ethyl ester group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (9-oxoacridin-10(9H)-yl)acetate typically involves the reaction of 9-oxoacridine-10-acetic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

9-oxoacridine-10-acetic acid+ethanolethyl (9-oxoacridin-10(9H)-yl)acetate+water\text{9-oxoacridine-10-acetic acid} + \text{ethanol} \rightarrow \text{this compound} + \text{water} 9-oxoacridine-10-acetic acid+ethanol→ethyl (9-oxoacridin-10(9H)-yl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (9-oxoacridin-10(9H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the acridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenated solvents and bases like sodium hydroxide are often used in substitution reactions.

Major Products

    Oxidation: Formation of acridine-9,10-quinone derivatives.

    Reduction: Formation of 9-hydroxyacridine derivatives.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (9-oxoacridin-10(9H)-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (9-oxoacridin-10(9H)-yl)acetate involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer applications, where it targets rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ester functional group, which imparts different chemical reactivity compared to its analogs. This makes it particularly useful in esterification reactions and as a building block for further chemical modifications.

Properties

IUPAC Name

ethyl 2-(9-oxoacridin-10-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-21-16(19)11-18-14-9-5-3-7-12(14)17(20)13-8-4-6-10-15(13)18/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCYAXAHWZVVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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